molecular formula C15H20N2O3S B13767171 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-82-5

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13767171
CAS No.: 67637-82-5
M. Wt: 308.4 g/mol
InChI Key: XJFMOOZFNIFLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a chemical compound with the CAS Registry Number 67637-82-5 and a molecular weight of 308.4 g/mol. Its molecular formula is C15H20N2O3S . This compound belongs to a class of 4,7-dihydrothieno[2,3-b]pyridine derivatives, which have been identified in scientific patents for their potential as antiviral agents. Research into closely related structural analogs suggests this chemical scaffold may exhibit activity by targeting viral replication processes . The structure features a diethylaminoethyl side chain, which may influence its physicochemical properties and bioavailability, making it a compound of interest in medicinal chemistry and drug discovery research. It is supplied for laboratory and research applications. This product is labeled with the canonical SMILES string: CCN(CC)CCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67637-82-5

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

7-[2-(diethylamino)ethyl]-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C15H20N2O3S/c1-4-16(5-2)6-7-17-9-12(15(19)20)13(18)11-8-10(3)21-14(11)17/h8-9H,4-7H2,1-3H3,(H,19,20)

InChI Key

XJFMOOZFNIFLOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Core Thieno[2,3-b]pyridine Scaffold Construction

The synthesis generally begins with the construction of the 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid core or its ester derivatives. This scaffold can be prepared by cyclization reactions involving appropriate precursors such as substituted pyridine derivatives and thiophene building blocks.

Introduction of the 2-Methyl Group

The methyl group at position 2 is introduced either via methylation of the core or by using methyl-substituted starting materials. This step is crucial for maintaining the correct substitution pattern on the heterocyclic ring.

Functionalization at Position 7 with 2-(Diethylamino)ethyl Group

The key step for the target compound is the attachment of the 2-(diethylamino)ethyl substituent at position 7. This is typically achieved through nucleophilic substitution or alkylation reactions on a suitable leaving group precursor at position 7.

Detailed Preparation Methods

Preparation of 7-Chloro or 7-Halogenated Intermediate

A common intermediate is 7-chloro-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid or its ester. This intermediate is synthesized by halogenation at position 7, which activates the site for nucleophilic substitution.

Nucleophilic Substitution with 2-(Diethylamino)ethyl Nucleophile

The halogenated intermediate undergoes nucleophilic substitution with 2-(diethylamino)ethylamine or its derivatives to install the diethylaminoethyl side chain. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.

Cyclization and Final Functional Group Adjustments

After side chain installation, the compound may require cyclization or further oxidation/reduction steps to ensure the keto group at position 4 and the carboxylic acid at position 5 are correctly formed. Base-mediated cyclization using sodium hydride or potassium carbonate in solvents like DMF or tert-butanol is reported.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Temperature Notes
Halogenation at position 7 Chlorinating agents (e.g., POCl3) Suitable solvent Reflux Forms 7-chloro intermediate
Nucleophilic substitution 2-(Diethylamino)ethylamine DMF, THF 40–100 °C Substitution of halogen by diethylaminoethyl
Cyclization/base treatment Sodium hydride, potassium carbonate, or potassium tert-butoxide DMF, THF, tert-butanol 40–100 °C Cyclization to form the thieno[2,3-b]pyridine ring
Ester hydrolysis (if needed) Acidic or basic hydrolysis Aqueous solution Ambient to reflux Converts ester to carboxylic acid

Example Synthetic Procedure (Adapted from Patent WO2005003140A1)

This procedure illustrates the introduction of a hydroxyalkyl side chain, which can be modified to introduce the diethylaminoethyl group via further substitution reactions.

In-Depth Research Findings

Base-Mediated Cyclization

  • Bases such as sodium hydride, potassium carbonate, or potassium tert-butoxide are effective for cyclizing enamines to the thieno[2,3-b]pyridine core.
  • Solvent choice affects reaction rate and yield; polar aprotic solvents like DMF and THF are preferred.

Side Chain Installation

  • The nucleophilic substitution at position 7 is facilitated by the presence of a good leaving group (chloride or bromide).
  • The 2-(diethylamino)ethyl group can be introduced using the corresponding amine or via epoxide ring-opening reactions with diethylamino-substituted epoxides.

Protection and Deprotection Strategies

  • Hydroxyalkyl halides are often protected as tetrahydropyranyl ethers or dioxolanes during synthesis to prevent side reactions.
  • Deprotection is achieved under acidic conditions at the final or intermediate stages.

Data Table: Summary of Key Intermediates and Reagents

Compound/Intermediate Role in Synthesis CAS Number Notes
7-Chloro-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid Halogenated intermediate - Activated for nucleophilic substitution
2-(Diethylamino)ethylamine Nucleophile for side chain installation 100-36-7 Introduces diethylaminoethyl group
Sodium hydride Base for cyclization 7646-69-7 Strong base, used in DMF or THF
Dimethylformamide (DMF) Solvent 68-12-2 Polar aprotic solvent
(S)-Styrene oxide Epoxide for side chain elaboration 96-09-3 Used in ring-opening reactions

Chemical Reactions Analysis

Types of Reactions

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of thieno[2,3-b]pyridine derivatives, highlighting variations in substituents, synthesis methods, and observed biological activities:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference(s)
Target Compound : 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid 7: Diethylaminoethyl; 2: Methyl; 5: COOH ~378.4* Predicted enhanced solubility due to ionizable diethylamino and carboxylic acid groups
7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid 7: Ethyl; 2: 4-Pyridinyl; 5: COOH ~328.3 Synthesized via cyclocondensation; no reported bioactivity
Ethyl 7-cyclopropyl-2-(phenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate 7: Cyclopropyl; 2: Phenylamino; 3: NO₂ ~467.4 Intermediate for hydrolysis to carboxylic acid; weak antibacterial activity (10a derivative)
5-Methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carbonyl azide 5: Methyl; 7: Carbonyl azide ~253.3 Part of acyl azide derivatives; used in further functionalization

*Calculated based on molecular formula C₁₇H₂₃N₃O₃S.

Structural and Functional Differences

  • Cyclopropyl-substituted derivatives (e.g., 8 and 9a-d in ) exhibit steric hindrance, which may reduce metabolic degradation but limit solubility .
  • Position 5 Functional Groups :

    • The carboxylic acid moiety (shared with and compounds) facilitates ionization at physiological pH, enhancing bioavailability compared to ester derivatives (e.g., 9a-d in ) .

Biological Activity

7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid, often referred to by its chemical formula C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S and CAS number 591204-93-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler thieno[2,3-b]pyridine derivatives. The synthetic pathway often includes the introduction of the diethylaminoethyl side chain and the formation of the carboxylic acid functional group. This multi-step synthesis is crucial for achieving the desired biological activity.

Biological Activity

The biological activity of 7-(2-(diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has been evaluated in various studies. The compound has shown promising results in several areas:

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]pyridine compounds display significant antimicrobial properties. For instance:

CompoundActivityReference
7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acidModerate antibacterial activity against Gram-positive bacteria
Related thienopyridinesEffective against various bacterial strains including Staphylococcus aureus and Escherichia coli

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example:

Cell LineIC50 (µg/mL)Reference
CCRF-CEM leukemia cells>20 (inactive)
Other cancer cell linesSpecific IC50 values not reported but noted for activity

The presence of the carbonyl group at position C7 has been noted as a factor influencing its biological activity.

Case Studies

  • Study on Antimicrobial Properties : A study conducted on various thienopyridine derivatives highlighted the structural modifications that enhance antibacterial activity. The introduction of diethylamino groups was found to improve solubility and bioavailability, which are critical for therapeutic efficacy .
  • Anticancer Evaluation : An evaluation of the anticancer properties revealed that while some derivatives showed promise, others like 7-(2-(diethylamino)ethyl)-2-methyl-4-oxo derivatives had limited efficacy against leukemia cells due to structural constraints .

Discussion

The biological activity of 7-(2-(diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid suggests potential applications in antimicrobial and anticancer therapies. However, further modifications and detailed structure-activity relationship (SAR) studies are necessary to enhance its efficacy and reduce toxicity.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed amination and hydrolysis. For example, ethyl 2-chloro intermediates are reacted with aniline derivatives under reflux (80–85°C) for 24 hours in ethanol and 10% HCl to yield the carboxylic acid derivative . Critical parameters include:
  • Catalyst : Palladium-based catalysts for amination.
  • Temperature : 80–85°C for hydrolysis.
  • Reaction Time : 24 hours for complete conversion.
  • Purification : Column chromatography or recrystallization for isolating pure products.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H NMR , 13C NMR , DEPT , and 2D NMR to confirm regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Discrepancies in spectral data (e.g., unexpected peaks) should be addressed by:
  • Cross-referencing with computational simulations (DFT or molecular modeling).
  • Repeating experiments under anhydrous conditions to rule out solvent artifacts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate cytotoxicity against multidrug-resistant (MDR) cell lines?

  • Methodological Answer :
  • Assay Design : Use MTT or resazurin assays to measure IC50 values in MDR cancer lines (e.g., P-glycoprotein-overexpressing cells).
  • Controls : Include parental (non-MDR) cell lines, vehicle controls (DMSO), and reference drugs (e.g., doxorubicin).
  • Data Validation : Replicate experiments in triplicate and use flow cytometry to assess apoptosis/necrosis mechanisms. Evidence from similar thieno[2,3-b]pyridine derivatives shows activity against MDR models .

Q. What methodological approaches are recommended for determining inhibitory constants (Ki) against target enzymes?

  • Methodological Answer :
  • Enzyme Kinetics : Perform fluorescence-based assays with varying substrate concentrations (e.g., Michaelis-Menten plots).
  • Ki Calculation : Use the Cheng-Prusoff equation for competitive inhibition.
  • Addressing Contradictions : Standardize assay conditions (pH, temperature) and validate with orthogonal methods like surface plasmon resonance (SPR). For example, compounds with thieno[2,3-d]pyrimidine cores have shown Ki values in the low micromolar range .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Compound Purity : Verify purity via HPLC (>95%) and elemental analysis.
  • Cell Line Variability : Test across multiple cell lines (e.g., NCI-60 panel) to identify context-dependent effects.
  • Orthogonal Assays : Confirm activity using both in vitro (enzyme inhibition) and in vivo (xenograft) models. Contradictions in cytotoxicity data for similar derivatives were resolved by controlling for ATP-binding cassette transporter expression .

Q. What strategies can elucidate the role of the diethylaminoethyl substituent in bioavailability and target binding?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with modified substituents (e.g., dimethylamino, piperazinyl) and compare logP, solubility, and binding affinity.
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to model interactions.
  • Pharmacokinetics : Assess plasma stability and tissue distribution in rodent models. The diethylamino group in related compounds enhances blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.